Cas no 79937-92-1 (Benzenamine, 2,6-diethyl-N-(phenylmethylene)-)

79937-92-1 structure
Product name:Benzenamine, 2,6-diethyl-N-(phenylmethylene)-
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 2,6-diethyl-N-(phenylmethylene)-
- N-(2,6-diethylphenyl)-1-phenylmethanimine
- 2,6-Diaethyl-N-benzyliden-anilin
- 2,6-diethyl-N-[(E)-phenylmethylidene]aniline
- 2,6-diethyl-N-benzyliden-aniline
- AC1L77L7
- Benzaldehyd-(2,6-diaethyl-phenylimin)
- Benzal-o,o-diaethylanilin
- CTK2I0933
- N-benzylidene-2',6'-dimethyl-aniline
- NSC202841
- NSC-202841
- DTXSID60308256
- 79937-92-1
- (E)-N-(2,6-Diethylphenyl)-1-phenylmethanimine
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- Inchi: InChI=1S/C17H19N/c1-3-15-11-8-12-16(4-2)17(15)18-13-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3
- InChI Key: MITCTHODAQDVBE-UHFFFAOYSA-N
- SMILES: CCC1=C(C(=CC=C1)CC)N=CC2=CC=CC=C2
Computed Properties
- Exact Mass: 237.15187
- Monoisotopic Mass: 237.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 12.4Ų
Experimental Properties
- Density: 0.94
- Boiling Point: 394.7°Cat760mmHg
- Flash Point: 184.9°C
- Refractive Index: 1.534
- PSA: 12.36
- LogP: 4.56200
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- Related Literature
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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5. Book reviews
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